Chlorin e6 dimethylester

Catalog No.
S3401587
CAS No.
197444-89-6
M.F
C36H40N4O6
M. Wt
624.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorin e6 dimethylester

CAS Number

197444-89-6

Product Name

Chlorin e6 dimethylester

IUPAC Name

(17S,18S)-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

Molecular Formula

C36H40N4O6

Molecular Weight

624.7 g/mol

InChI

InChI=1S/C36H40N4O6/c1-9-21-17(3)25-14-27-19(5)23(11-12-31(41)45-7)34(39-27)24(13-32(42)46-8)35-33(36(43)44)20(6)28(40-35)16-30-22(10-2)18(4)26(38-30)15-29(21)37-25/h9,14-16,19,23,37-38H,1,10-13H2,2-8H3,(H,43,44)/t19-,23-/m0/s1

InChI Key

NPPMFOPRYHLUDZ-CVDCTZTESA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)OC)CCC(=O)OC)C)C)C=C)C

Ce6DME is a lipophilic molecule that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). It has a molecular weight of 664.84 g/mol and a molecular formula of C40H50N4O5. It has a UV-Vis absorption spectrum with a peak at ~660 nm, which is responsible for its photosensitizing properties.

Chlorin e6 dimethylester (Ce6DME) is a derivative of chlorin e6, a naturally occurring porphyrin-like molecule found in green algae, cyanobacteria, and various photosynthetic organisms. Ce6DME is a synthetic compound that possesses photosensitizing properties and is widely used in photodynamic therapy (PDT) and other biomedical applications.

Ce6DME can be synthesized through various methods, such as chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of chlorin e6 with methanol in the presence of a catalyst to produce Ce6DME. Enzymatic synthesis involves the use of enzymes such as lipases to catalyze the esterification of chlorin e6 with methanol. Microbial fermentation involves the use of microorganisms such as bacteria and fungi to produce Ce6DME through biotransformation.

Various analytical methods are available to characterize Ce6DME, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. HPLC is the most commonly used method for the purification and quantification of Ce6DME. NMR, MS, and IR spectroscopy are used to confirm the structure and purity of Ce6DME.

Ce6DME has been extensively studied for its biological properties, including its photosensitizing, antitumor, antibacterial, and antifungal activities. Its photosensitizing properties have been used in PDT, a noninvasive therapeutic modality for the treatment of various cancer types, infectious diseases, and skin disorders. Its antitumor properties have been attributed to its ability to induce apoptosis and inhibit angiogenesis in cancer cells. Its antibacterial and antifungal properties have been demonstrated in various in vitro and in vivo models.

Although Ce6DME is generally considered safe and non-toxic in scientific experiments, its safety profile depends on the dosage, route of administration, and duration of exposure. Animal studies have shown that high doses of Ce6DME can cause liver and kidney damage, but these effects are reversible and dose-dependent. Ce6DME has also been shown to be phototoxic, meaning that its photosensitizing properties can cause skin and eye damage in the presence of light.

Ce6DME has a wide range of applications in scientific experiments, including PDT, fluorescence imaging, drug delivery, and biomaterials. Its photosensitizing properties make it a valuable tool in cancer research, as it can selectively destroy cancer cells while sparing normal cells. Its fluorescence properties make it useful in imaging applications, such as identifying cancerous tissues and monitoring drug delivery. Its ability to form liposomes and nanoparticles makes it a promising candidate for drug delivery and biomaterials applications.

Ce6DME has been extensively studied in various fields of research, including cancer, infectious diseases, and regenerative medicine. Numerous clinical trials have been conducted to evaluate the efficacy and safety of Ce6DME in PDT, with promising results. Research on the use of Ce6DME in other applications, such as drug delivery and biomaterials, is still in the early stages.

Ce6DME has potential implications in various fields of research and industry, such as cancer therapy, infectious diseases, food preservation, and environmental remediation. Its photosensitizing and antibacterial properties make it a potential candidate for the development of new cancer therapies and antimicrobial agents. Its ability to generate singlet oxygen can be used for food preservation and disinfection. Its liposome-forming properties can be used to deliver drugs and vaccines to target tissues.

Despite its promising benefits, Ce6DME has limitations that need to be addressed in future research, such as its short half-life, poor water solubility, and potential toxicity. Future research should focus on developing new formulations and delivery strategies to enhance its therapeutic efficacy and reduce its toxicity. Other future directions include exploring the use of Ce6DME in other fields of research, such as immunology, neuroscience, and materials science.
In conclusion, Ce6DME is a versatile and promising compound that has potential implications in various fields of research and industry. Its physical and chemical properties, synthesis, and characterization have been extensively studied, and its biological properties have been shown to be beneficial in various applications, such as cancer therapy and imaging. However, more research is required to fully understand its potential and limitations, and to develop new strategies for its use in various fields.

XLogP3

5.3

Dates

Modify: 2024-02-18

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